molecular formula C25H27BrN2O4 B12705038 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate CAS No. 94135-70-3

6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate

Cat. No.: B12705038
CAS No.: 94135-70-3
M. Wt: 499.4 g/mol
InChI Key: LRETUHAXTFGNSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benz(cd)indolium class, characterized by a cationic heterocyclic core with a bromo substituent at position 6, a methyl group at position 1, and a 4-(ethyl(2-hydroxyethyl)amino)phenyl group at position 2. The lactate counterion enhances solubility in polar solvents compared to halide or sulfate salts. Its structure suggests applications in photodynamic therapy, organic dyes, or bioactive molecules due to the indolium core’s conjugation and the electron-donating ethyl(2-hydroxyethyl)amino group .

Properties

CAS No.

94135-70-3

Molecular Formula

C25H27BrN2O4

Molecular Weight

499.4 g/mol

IUPAC Name

2-[4-(6-bromo-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;2-hydroxypropanoate

InChI

InChI=1S/C22H22BrN2O.C3H6O3/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;1-2(4)3(5)6/h4-12,26H,3,13-14H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1

InChI Key

LRETUHAXTFGNSV-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)C.CC(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate typically involves multiple steps The initial step often includes the bromination of a suitable precursor to introduce the bromine atom This is followed by the formation of the indolium core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the indolium family and features a complex structure characterized by the presence of a bromine atom, an indole ring system, and a lactate moiety. Its molecular formula is C25H27BrN2O4C_{25}H_{27}BrN_2O_4 with a molecular weight of approximately 499.40 g/mol. The unique combination of these features contributes to its distinct chemical behavior and potential applications in medicinal chemistry.

Mechanism of Action:
The biological activity of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate is primarily attributed to its ability to intercalate into DNA. This interaction disrupts normal genetic functions such as replication and transcription, leading to cytotoxic effects that make it a candidate for anticancer therapies. Additionally, it may generate reactive oxygen species, which further enhances its biological activity.

Anticancer Potential:
Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of specific cancer types, which positions it as a potential candidate for further pharmacological investigation .

Applications in Medicinal Chemistry

  • Anticancer Therapeutics:
    • The compound's ability to intercalate DNA suggests its potential as an anticancer agent. Research into its efficacy against different cancer cell lines is ongoing, with promising initial results indicating significant cytotoxicity.
  • Biomolecular Interactions:
    • Interaction studies have focused on the compound's binding affinity to nucleic acids and proteins. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
  • Structure-Activity Relationship Studies:
    • The unique structural features of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate allow for comparative studies with similar compounds. Such studies can provide insights into how modifications in structure affect biological activity and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Counterion Molecular Formula Key Properties
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate (Target) -Br (6), -CH₃ (1), -C₆H₄-NEt(HEt) (2) Lactate C₂₃H₂₈BrN₂O₃⁺·C₃H₅O₃⁻ High aqueous solubility; potential for H-bonding due to hydroxyl groups .
6-Bromo-2-[4-(diethylamino)phenyl]-1-ethylbenz[cd]indolium chloride -Br (6), -CH₂CH₃ (1), -C₆H₄-NEt₂ (2) Chloride C₂₃H₂₄BrClN₂⁺ Lower solubility in water; stronger lipophilicity .
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate -Br (6), -CH₂CH₃ (1), -C₆H₄-NEt₂ (2) Methyl sulfate C₂₄H₂₇BrN₂O₄S⁺ Moderate solubility; stable crystalline form .
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate -Br (6), -OH (5), -CH₃ (1), -SPhCH₂ (2) C₂₀H₁₉BrNO₃S Neutral indole derivative; sulfur enhances membrane permeability .

Key Findings:

Substituent Effects: The ethyl(2-hydroxyethyl)amino group in the target compound introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to diethylamino analogs . Methyl vs.

Counterion Impact :

  • Lactate (C₃H₅O₃⁻) provides better biocompatibility and solubility in aqueous media than chloride or methyl sulfate, making the target compound suitable for pharmaceutical formulations .

Biological Relevance: Bromo-substituted indolines (e.g., 5-Bromo-N-(4-bromo-3-(trifluoromethyl)phenyl)-indoline-6-sulfonamide) show autophagy inhibition, suggesting the bromo-indolium core in the target compound may share similar bioactivity .

Synthesis Challenges: The ethyl(2-hydroxyethyl)amino group requires multi-step synthesis, as seen in ’s use of 2-hydroxyethyl(methyl)aminoethanol precursors. This contrasts with simpler diethylamino analogs, which are more straightforward to prepare .

Crystallographic Data: While direct data for the target compound is lacking, structurally related bromo-indolium salts (e.g., CAS 34143-51-6) form monoclinic crystals with π-π stacking, stabilized by counterion interactions .

Biological Activity

6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate is a synthetic organic compound notable for its complex structure and potential biological activities. It belongs to the indolium family, characterized by an indole ring system. The compound has a molecular formula of C25H27BrN2O4C_{25}H_{27}BrN_{2}O_{4} and a molecular weight of approximately 499.40 g/mol. Its unique properties stem from the presence of a bromine atom and a lactate moiety, which may influence its solubility and bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal genetic functions, including replication and transcription, potentially leading to cytotoxic effects. Additionally, it may generate reactive oxygen species (ROS), contributing further to its biological activity.

Anticancer Potential

Research indicates that 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate shows promise as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could be developed as a therapeutic option in oncology.

Interaction with Biomolecules

Interaction studies reveal that this compound exhibits significant binding affinity to DNA and other biomolecules. The ability to intercalate into DNA is a critical factor in its biological activity, as it can lead to alterations in cellular processes and contribute to its therapeutic potential.

Case Studies

Several studies have been conducted to evaluate the biological activity of 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines, showing a dose-dependent response with significant cell death at higher concentrations.
  • DNA Binding Affinity : Another research focused on the binding affinity of the compound to DNA, confirming its intercalation properties through spectroscopic methods.

Comparative Analysis with Similar Compounds

The following table compares 6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactate with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium lactateC25H27ClN2O4Contains chlorine instead of bromine; may exhibit different reactivity and biological activity.
6-Bromo-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium acetateC24H25BrN2O3Acetate salt form; differing solubility and bioavailability compared to lactate form.

Q & A

Basic: How can the synthesis of this compound be optimized to ensure high purity?

Answer:
Synthetic optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and purification methods. For brominated indole derivatives, column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective for isolating intermediates . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for final purification, as seen in brominated phenylacetic acid derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) and spectroscopic validation (e.g., 1^1H NMR for bromine substitution patterns) ensures reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns, especially bromine placement on the benz(cd)indolium core and lactate counterion integration .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and bromine isotope patterns .
  • UV-Vis Spectroscopy: Useful for assessing electronic transitions in the indolium chromophore, particularly if the compound is studied for photophysical applications .

Advanced: How can crystallography resolve contradictions in spectroscopic data for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous structural confirmation. For example:

  • Bond Length Analysis: Bromine’s electron-withdrawing effects on adjacent C–C bonds in the indolium ring can be quantified.
  • Counterion Interactions: Lactate coordination modes (e.g., hydrogen bonding with the hydroxyethyl group) clarify stability and solubility .
  • Disorder Modeling: Resolves discrepancies in NMR-derived conformers, especially in flexible ethyl-hydroxyethylamino side chains .

Advanced: How can researchers design experiments to study this compound’s reactivity under varying pH conditions?

Answer:

  • pH-Dependent Stability Assays: Use buffer systems (e.g., phosphate, Tris-HCl) to monitor degradation via HPLC at physiological (pH 7.4) and acidic (pH 3–5) conditions .
  • Kinetic Studies: Track lactone ring-opening (if applicable) or protonation of the ethyl-hydroxyethylamino group using 1^1H NMR titration .
  • Computational Modeling: Density Functional Theory (DFT) predicts protonation sites and reactive intermediates, guiding experimental validation .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Answer:

  • Strict QC Protocols: Implement HPLC-UV/HRMS for purity and LC-MS for trace impurities (e.g., residual solvents or brominated byproducts) .
  • Bioactivity Normalization: Use internal standards (e.g., known kinase inhibitors for enzyme assays) to calibrate potency metrics across batches .
  • Crystallographic Consistency: Compare SC-XRD data across batches to confirm structural homogeneity, as minor conformational changes in the indolium core can alter binding affinity .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Answer:

  • Solubility Screening: Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis absorbance .
  • Co-Solvent Systems: For low aqueous solubility, use cyclodextrins or PEG-based formulations, as demonstrated for brominated benzoic acid derivatives .

Advanced: What methods identify interactions between this compound and biological targets (e.g., proteins)?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KdK_d) for receptor-ligand interactions .
  • Docking Simulations: Molecular dynamics (MD) models predict binding poses in silico, validated by mutagenesis studies (e.g., alanine scanning) .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for lactate counterion-mediated binding .

Basic: How is purity validated, and what impurities are commonly observed?

Answer:

  • HPLC-DAD/ELSD: Detects brominated byproducts (e.g., di-brominated analogs) and unreacted intermediates .
  • Elemental Analysis: Confirms stoichiometry of bromine and nitrogen .
  • Common Impurities:
    • Residual Solvents: Ethyl acetate or methanol (GC-MS).
    • Oxidation Byproducts: Hydroxyethyl group oxidation to carboxylates (LC-MS) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) and compound batches using published structural data .
  • Orthogonal Assays: Validate hits with complementary techniques (e.g., fluorescence polarization and SPR for binding studies) .
  • Structural Biology: Co-crystallize the compound with its target to identify critical binding motifs, resolving variability from indirect mechanisms .

Advanced: What analytical approaches elucidate degradation pathways under light/heat stress?

Answer:

  • Forced Degradation Studies: Expose the compound to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C), then analyze via LC-MS for photolysis or thermolysis products .
  • Radical Trapping: Use antioxidants (e.g., BHT) to identify free radical-mediated degradation .
  • Stability-Indicating Methods: Develop HPLC gradients resolving parent compound from degradants (e.g., lactate cleavage products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.